molecular formula C9H8O3 B12394411 trans-p-Coumaric-d6 Acid

trans-p-Coumaric-d6 Acid

Cat. No.: B12394411
M. Wt: 170.19 g/mol
InChI Key: NGSWKAQJJWESNS-IMQXGSLKSA-N
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Description

p-Coumaric acid-d6, also known as trans-4-Hydroxycinnamic acid-d6, is a deuterium-labeled derivative of p-Coumaric acid. This compound is a stable isotope-labeled analog, which means that six hydrogen atoms in the molecule are replaced with deuterium atoms. p-Coumaric acid itself is a naturally occurring hydroxycinnamic acid found in various plants and is known for its antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-Coumaric acid-d6 typically involves the deuteration of p-Coumaric acid. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure complete deuteration .

Industrial Production Methods

Industrial production of p-Coumaric acid-d6 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve efficient and cost-effective deuteration. The product is then purified using techniques such as recrystallization or chromatography to obtain high-purity p-Coumaric acid-d6 .

Chemical Reactions Analysis

Types of Reactions

p-Coumaric acid-d6 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

p-Coumaric acid-d6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of p-Coumaric acid-d6 is similar to that of p-Coumaric acid. It exerts its effects primarily through its antioxidant properties. The compound scavenges free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative damage. It also inhibits the activity of enzymes involved in the production of ROS, such as xanthine oxidase and lipoxygenase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

p-Coumaric acid-d6 is unique due to its deuterium labeling, which makes it an invaluable tool in research. The presence of deuterium atoms enhances the stability and alters the pharmacokinetic properties of the compound, making it suitable for detailed metabolic and pharmacokinetic studies .

Properties

Molecular Formula

C9H8O3

Molecular Weight

170.19 g/mol

IUPAC Name

(E)-2,3-dideuterio-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C9H8O3/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6,10H,(H,11,12)/b6-3+/i1D,2D,3D,4D,5D,6D

InChI Key

NGSWKAQJJWESNS-IMQXGSLKSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1/C(=C(\[2H])/C(=O)O)/[2H])[2H])[2H])O)[2H]

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)O

Origin of Product

United States

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